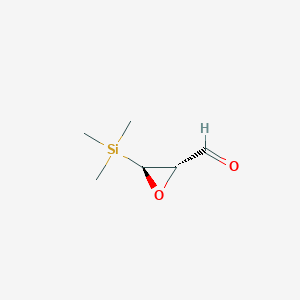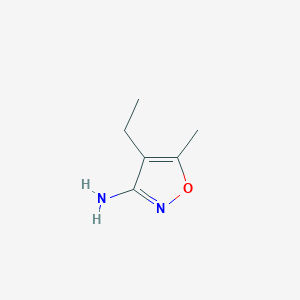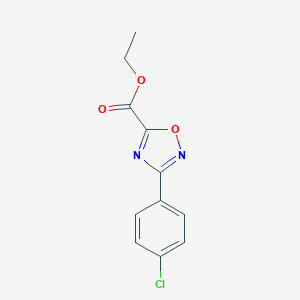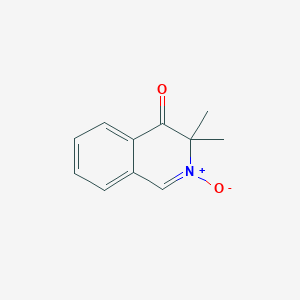
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide
Übersicht
Beschreibung
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide, also known as Isodrin, is a synthetic organic compound that belongs to the group of cyclodiene insecticides. It was first synthesized in 1949 and was widely used as an insecticide until it was banned in the United States in 1975 due to its harmful effects on the environment and human health. Despite its ban, Isodrin remains a subject of scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves its interaction with the nervous system of insects. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have toxic effects on living organisms, including humans. Exposure to 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide can lead to a variety of health problems, including neurological damage, liver damage, and cancer. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has also been shown to have endocrine-disrupting effects, interfering with the normal functioning of hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has several advantages and limitations for laboratory experiments. Its unique chemical properties make it a useful tool for studying the nervous system and its interactions with other chemicals. However, its toxicity and potential health effects make it difficult to work with and require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide. One area of interest is its potential use in the treatment of cancer and other diseases. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have anti-cancer properties and may be useful in developing new cancer therapies. Another area of interest is its persistence in the environment and potential effects on wildlife. Further research is needed to understand the long-term effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide on the environment and living organisms. Additionally, research on the potential health effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide exposure in humans is needed to inform public health policies and regulations.
Synthesemethoden
The synthesis of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves the reaction of 3,3-dimethyl-1-(2-nitroethylidene)indolin-2-one with hydrogen gas in the presence of a palladium catalyst. The reaction results in the reduction of the nitro group to an amino group and the formation of the isodrin molecule.
Wissenschaftliche Forschungsanwendungen
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied extensively for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide was used as an insecticide to control pests in crops such as cotton, corn, and soybeans. In medicine, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been investigated for its potential use in the treatment of cancer and other diseases. In environmental science, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied for its persistence in the environment and its potential to bioaccumulate in living organisms.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-oxidoisoquinolin-2-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRIHPRWJJCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C=[N+]1[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171566 | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
CAS RN |
184375-98-2 | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
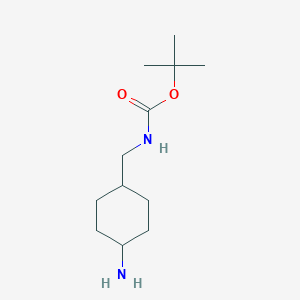
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
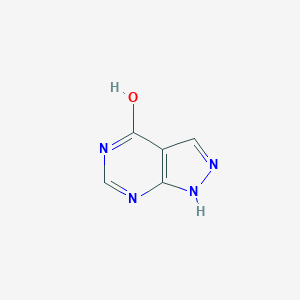

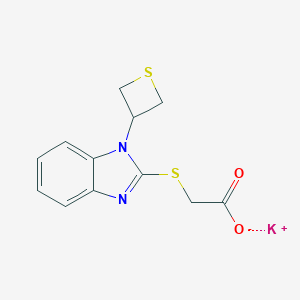
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
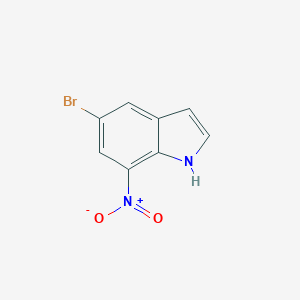
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
